Kaliumcinnamat

Übersicht

Beschreibung

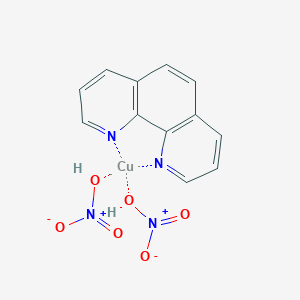

Potassium cinnamate is a compound that is derived from cinnamic acid, a naturally occurring substance found in various plants. It is formed when cinnamic acid reacts with potassium, resulting in a salt that has various applications, particularly in the field of organic chemistry and materials science. The studies on potassium cinnamate have explored its synthesis, molecular structure, and its potential use in non-linear optical applications due to its thermal stability and electronic properties .

Synthesis Analysis

The synthesis of cinnamic acid, which is a precursor to potassium cinnamate, has been extensively studied. The Perkin reaction is a common method used for synthesizing cinnamic acid, which involves the reaction between benzaldehyde and acetic anhydride under the catalysis of potassium carbonate. The yield of this reaction can be quite high, reaching up to 93% . Another method involves using malonic half ester potassium salt by the Knoevenagel reaction, which is an economical technology suitable for industrial production with a yield of 63.7% . The synthesis conditions have been optimized in various studies to improve yield and reduce reaction time .

Molecular Structure Analysis

Chemical Reactions Analysis

Potassium cinnamate can participate in various chemical reactions due to its reactive sites. For instance, it can be used in esterification reactions to produce esters like amyl cinnamate and n-butyl cinnamate. These reactions are catalyzed by potassium bisulfate monohydrate, and the yields can be quite high, reaching up to 90.1% and 95.9%, respectively . The catalyst used in these reactions can be recovered and reused, indicating a sustainable approach to the synthesis of cinnamate esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium cinnamate are influenced by the presence of the potassium ion. Studies have shown that the incorporation of sodium and potassium increases the thermal stability of the material, making it suitable for non-linear optical applications up to 180°C . The spectroscopic studies, including FTIR and UV, provide insights into the electronic properties and charge distribution within the molecule, which are important for understanding its reactivity and potential applications .

Wissenschaftliche Forschungsanwendungen

Anti-mikrobielle Aktivität

Kaliumcinnamat wurde, wie andere Cinnamate, auf seine anti-mikrobielle Aktivität untersucht . Synthetische Cinnamide und Cinnamate zeigten Potenzial gegen pathogene Pilze und Bakterien . So zum Beispiel wurde festgestellt, dass Butylcinnamat die potenteste Verbindung gegen alle getesteten Stämme ist, mit einer minimalen Hemmkonzentration (MIC) von 626,62 µM . Ethylcinnamat und Methylcinnamat waren ebenfalls bioaktiv, wenn auch mit geringerer Potenz .

Antibakterieller Mechanismus

Es wurde berichtet, dass Zimt-ätherisches Öl, das Zimtaldehyd enthält, eine Verbindung, die this compound ähnelt, das bakterielle Wachstum und die Reproduktion hemmt, indem es Zellmembranen schädigt, die ATPase-Aktivität hemmt, den Energiestoffwechsel stört und die Bildung von Biofilmen verhindert . Dies deutet darauf hin, dass this compound ähnliche antibakterielle Mechanismen haben könnte.

Synergistische Effekte mit bekannten antimikrobiellen Mitteln

Studien haben die Synergien zwischen Zimt-ätherischem Öl (das Zimtaldehyd enthält, eine Verbindung, die this compound ähnelt) und bekannten antimikrobiellen Mitteln systematisch analysiert . Diese Forschung kann dazu beitragen, die Wirksamkeit von Zimt-basierten ätherischen Ölen und Verbindungen wie this compound gegen Bakterien zu verbessern .

Produktion von Saccharin, Vitamin C, Isoniazid und Benzoesäure

This compound ist ein Oxidationsmittel und wird häufig in der chemischen Produktion verwendet, einschließlich der Produktion von Saccharin, Vitamin C, Isoniazid und Benzoesäure .

Entwicklung von Biokunststoffen

Die Verwendung von Zimtsäure, einer Verbindung, die this compound ähnelt, bietet einen Ansatz für die Forschung und Entwicklung von Biokunststoffen . Dies zielt darauf ab, die globale Erwärmung zu reduzieren, die durch die zunehmenden Mengen an Kohlendioxid verursacht wird <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width

Wirkmechanismus

Target of Action

Potassium cinnamate, a derivative of cinnamic acid, primarily targets bacterial cells and fungal cells . It interacts with the cell membranes of these microorganisms, inhibiting their growth and reproduction . In fungi, it directly interacts with ergosterol present in the fungal plasma membrane .

Mode of Action

Potassium cinnamate exerts its antimicrobial effects by damaging the cell membranes of bacteria and fungi, disrupting their energy metabolism, and preventing biofilm formation . In fungi, it directly interacts with ergosterol, a component of the fungal plasma membrane . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

Potassium cinnamate is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .

Result of Action

The primary result of potassium cinnamate’s action is the inhibition of bacterial and fungal growth. By damaging cell membranes and disrupting energy metabolism, it prevents these microorganisms from reproducing and forming biofilms . This leads to the death of the microorganisms, thereby exerting an antimicrobial effect .

Action Environment

The action of potassium cinnamate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of cinnamic acid and its derivatives, which in turn can impact their antimicrobial activity . Additionally, the presence of other compounds can produce synergistic or additive effects, enhancing the antimicrobial efficacy of potassium cinnamate .

Safety and Hazards

The safety data sheet for Potassium cinnamate suggests that it is for R&D use only and not for medicinal, household, or other use . In case of inhalation or skin contact, it is advised to move the victim to fresh air, give oxygen if breathing is difficult, and wash off with soap and plenty of water .

Zukünftige Richtungen

Research on Potassium cinnamate and its derivatives is ongoing. For instance, a study has reported the use of Potassium cinnamate to improve the crystallization and passivate defect for perovskite solar cell with efficiency exceeding 22% . This suggests potential applications in the field of renewable energy.

Eigenschaften

IUPAC Name |

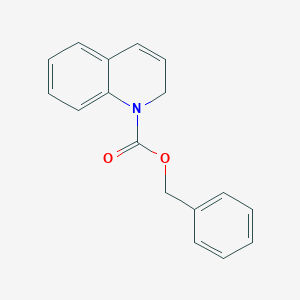

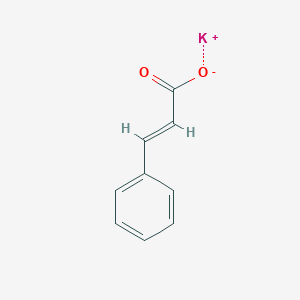

potassium;(E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHVCHNCTHGORM-UHDJGPCESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

621-82-9 (Parent) | |

| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16089-48-8 | |

| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)